Cas no 1344158-46-8 (6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester)

6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester is a specialized derivative of isoquinoline, featuring a fluorenylmethyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and organic chemistry research, where the Fmoc group serves as a temporary protecting moiety for amines, enabling selective deprotection under mild basic conditions. Its structural features, including the hydroxyl and dicarboxylic acid functionalities, enhance its reactivity and versatility in synthetic applications. The product is valued for its stability under acidic conditions and compatibility with standard solid-phase peptide synthesis protocols. Its high purity and well-defined chemical properties make it a reliable intermediate for constructing complex molecular architectures.
6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester structure
1344158-46-8 structure
商品名:6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester
CAS番号:1344158-46-8
MF:C25H21NO5
メガワット:415.437947034836
CID:6620772
PubChem ID:165886849

6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester 化学的及び物理的性質

名前と識別子

    • 6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester
    • EN300-27726632
    • 1344158-46-8
    • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
    • インチ: 1S/C25H21NO5/c27-16-9-10-17-15(13-16)11-12-26(23(17)24(28)29)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22-23,27H,11-12,14H2,(H,28,29)
    • InChIKey: VJAQAJPNXPZDRN-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CCC2C=C(C=CC=2C1C(=O)O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 415.14197277g/mol
  • どういたいしつりょう: 415.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 661
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 87.1Ų

6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27726632-0.25g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
1344158-46-8 95.0%
0.25g
$735.0 2025-03-19
Enamine
EN300-27726632-0.5g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
1344158-46-8 95.0%
0.5g
$1158.0 2025-03-19
1PlusChem
1P028CUP-250mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-46-8 95%
250mg
$971.00 2023-12-22
1PlusChem
1P028CUP-10g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-46-8 95%
10g
$7960.00 2023-12-22
Aaron
AR028D31-50mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-46-8 95%
50mg
$498.00 2025-02-16
Aaron
AR028D31-5g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-46-8 95%
5g
$5950.00 2023-12-16
1PlusChem
1P028CUP-500mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-46-8 95%
500mg
$1494.00 2023-12-22
1PlusChem
1P028CUP-100mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-46-8 95%
100mg
$699.00 2023-12-22
Aaron
AR028D31-500mg
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-46-8 95%
500mg
$1618.00 2025-02-16
1PlusChem
1P028CUP-1g
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-46-8 95%
1g
$1898.00 2023-12-22

6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester 関連文献

6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) esterに関する追加情報

Introduction to 6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester (CAS No. 1344158-46-8)

6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester, identified by its CAS number 1344158-46-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of isoquinoline derivatives, which are well-known for their diverse biological activities and potential applications in drug discovery. The structural features of this molecule, particularly the presence of a hydroxyl group and ester functionalities, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The isoquinoline core is a heterocyclic aromatic system that has been extensively studied due to its prevalence in numerous natural products and pharmacologically active compounds. Isoquinolines exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The addition of a hydroxyl group at the 6-position and ester groups at the 1 and 2 positions enhances the molecule's solubility and bioavailability, which are critical factors in drug design. Furthermore, the introduction of a 9H-fluoren-9-ylmethyl moiety at the 2-position not only modifies the electronic properties of the molecule but also potentially improves its binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that 6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester may interact with various enzymes and receptors involved in cancer progression and inflammation. For instance, preliminary docking studies have indicated potential binding interactions with kinases and transcription factors, which are key players in signal transduction pathways relevant to diseases such as cancer and autoimmune disorders.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The hydroxyl group at the 6-position can participate in hydrogen bonding interactions with biological targets, while the ester functionalities provide sites for further derivatization. The fluorenylmethyl ester moiety not only enhances the lipophilicity of the molecule but also serves as a handle for conjugation with other bioactive molecules or probes.

In the realm of drug discovery, isoquinoline derivatives have been explored for their potential as anticancer agents. The structural motif is found in several FDA-approved drugs used to treat various malignancies. The compound 6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester represents an interesting lead compound that could be further developed into a novel therapeutic agent. Its unique structural features make it a promising candidate for investigating new mechanisms of action or enhancing existing ones.

Current research is focused on evaluating the pharmacological profile of this compound both in vitro and in vivo. In cell-based assays, it has shown promise in inhibiting proliferation of certain cancer cell lines by modulating key signaling pathways. Additionally, animal models have been employed to assess its toxicity profile and pharmacokinetic properties. These studies are crucial for determining whether this compound can progress to clinical trials as a potential treatment for human diseases.

The role of computational methods in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been used to elucidate the conformational preferences of 6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester and predict its interactions with biological targets. These computational approaches complement experimental data by providing insights into the molecular basis of its activity. For example, simulations have revealed that the fluorenylmethyl group adopts specific orientations that enhance binding affinity to protein targets.

The versatility of this compound as a chemical scaffold is another area of interest. By modifying different functional groups or introducing additional substituents, researchers can generate libraries of derivatives with tailored properties. Such libraries are valuable tools for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds. The hydroxyl group and ester functionalities offer multiple points for chemical modification without compromising the core isoquinoline structure.

The pharmaceutical industry has increasingly recognized the importance of isoquinoline derivatives due to their broad spectrum of biological activities. Companies are investing in research programs focused on developing new isoquinoline-based drugs for treating various diseases. The compound 6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester is one such example that has attracted attention from academic researchers and pharmaceutical companies alike.

In conclusion,6-Hydroxy-3,4-dihydro-1H-isоquіnоліne -1 ,2 -dicarboxylic acid 2 -(9 H -fluorene -9 - ylmethyl) ester (CAS No .1344158 -46 -8 ) is a structurally complex organic molecule with significant potential in pharmaceutical research . Its unique combination оf functional groups makes it а valuable scaffold fоr designing new drugs . Ongoing studies aim tо fully understand its biological activities аnd develop it intо а novel therapeutic agent . As research continues , thіs compоund іs expected tо play а role іn advancing our understanding оf disease mechanisms аnd developing effective treatments .

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